molecular formula C18H13FN2O2 B217622 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid CAS No. 108446-72-6

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No.: B217622
CAS No.: 108446-72-6
M. Wt: 308.3 g/mol
InChI Key: AYWXEYLKLHHKTH-UHFFFAOYSA-N
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Description

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a pyrazole-based compound featuring a diarylpyrazole core substituted with a 4-fluorophenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring. This structure is analogous to other diarylpyrazole derivatives known for their diverse pharmacological activities, including COX inhibition, anti-inflammatory, and anticancer properties . The fluorine substituent enhances electronegativity and metabolic stability, making it a critical functional group for optimizing drug-like properties .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXEYLKLHHKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387629
Record name 2-Propenoic acid,3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108446-72-6
Record name 2-Propenoic acid,3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyrazole-4-Carbaldehyde Precursor

The synthesis begins with the preparation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoaldehydes or via Vilsmeier-Haack formylation of pre-formed pyrazoles. For instance, reacting 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions yields the pyrazole ring, followed by formylation using POCl₃ and DMF to introduce the aldehyde group.

Condensation with Malonic Acid

The aldehyde undergoes Knoevenagel condensation with malonic acid in refluxing ethanol using pyridine-piperidine as a catalyst. This method, adapted from analogous pyrazole acrylic acid syntheses, avoids decarboxylation by maintaining mild conditions (reflux at 78°C for 6–8 hours). The reaction proceeds via the following mechanism:

Pyrazole-4-carbaldehyde+Malonic acidpyridine/piperidine3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid\text{Pyrazole-4-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{pyridine/piperidine}} \text{3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid}

Key Data:

  • Yield: 70–75%

  • Reaction Conditions: Ethanol, reflux, 8 hours, pyridine-piperidine (1:1 molar ratio)

  • Characterization:

    • IR (KBr): 1715 cm⁻¹ (C=O, carboxylic acid), 1630 cm⁻¹ (C=C), 1250 cm⁻¹ (C-F).

    • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.68–7.45 (m, 9H, aromatic), 6.82 (d, J = 15.8 Hz, 1H, CH=), 6.12 (d, J = 15.8 Hz, 1H, CH=CO₂H).

1,3-Dipolar Cycloaddition Approach

Generation of Pyrazole Core

The pyrazole ring is constructed via 1,3-dipolar cycloaddition between a diazo compound (e.g., 4-fluorophenyldiazomethane) and dimethyl acetylenedicarboxylate (DMAD). This method ensures regioselective placement of the 4-fluorophenyl group at position 3 of the pyrazole.

Functionalization to Acrylic Acid

The ester groups from DMAD are hydrolyzed under basic conditions (NaOH, ethanol/water, 60°C) to yield the acrylic acid derivative. Subsequent acidification precipitates the product.

Key Data:

  • Yield: 65–70%

  • Reaction Conditions: Toluene, reflux, 6 hours for cycloaddition; NaOH/EtOH for hydrolysis.

  • Characterization:

    • ¹³C NMR (CDCl₃): δ 167.2 (CO₂H), 148.1 (C-F), 139.5 (C=C), 128–115 (aromatic carbons).

Suzuki-Miyaura Coupling Strategy

Boronic Acid Intermediate Preparation

(1-Phenyl-1H-pyrazol-4-yl)boronic acid is synthesized via Miyaura borylation of 4-bromo-1-phenylpyrazole using bis(pinacolato)diboron and PdCl₂(dppf). The 4-fluorophenyl group is introduced via Suzuki coupling with 4-fluorophenylboronic acid under palladium catalysis.

Acrylic Acid Installation

The coupled product undergoes formylation (Vilsmeier-Haack) followed by Knoevenagel condensation with malonic acid, as described in Section 1.2.

Key Data:

  • Yield: 80–82% for coupling step

  • Reaction Conditions: Dioxane/water, PdCl₂(dppf), K₂CO₃, 65°C, 4 hours.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Knoevenagel Condensation70–75%Single-step condensation; high regioselectivityRequires pre-formed aldehyde precursor
1,3-Dipolar Cycloaddition65–70%Direct pyrazole formationMulti-step hydrolysis required
Suzuki Coupling80–82%Modular substitution; scalableHigh catalyst loading; costly reagents

Optimization and Scale-Up Considerations

Catalyst Efficiency in Suzuki Coupling

Using PdCl₂(dppf) at 5 mol% loading improves coupling efficiency while reducing costs. Microwave-assisted reactions (100°C, 30 minutes) further enhance yields to 85%.

Solvent Effects in Knoevenagel Reaction

Replacing ethanol with DMF increases reaction rate but may promote decarboxylation. Ethanol remains optimal for isolating non-decarboxylated products .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acrylic acid moiety to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of

Biological Activity

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H16FN2O2
  • Molecular Weight : 296.33 g/mol
  • SMILES Notation : OC(=C)C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(F)C=C3)

This structure features a pyrazole ring and an acrylic acid moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations showed that certain pyrazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound may share similar mechanisms due to structural similarities with these derivatives.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.30Escherichia coli

Anticancer Potential

The anticancer activity of related pyrazole compounds has also been documented. For example, some studies indicate that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, potentially through the inhibition of key enzymes involved in tumor growth . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The proposed mechanisms for the biological activity of pyrazole derivatives include:

  • Enzyme Inhibition : Compounds have shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial DNA replication and folate metabolism, respectively .
  • Biofilm Disruption : Some derivatives were effective in reducing biofilm formation, indicating a potential use in treating biofilm-associated infections .

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy against various strains. The study found that compounds similar to this compound exhibited enhanced activity when combined with traditional antibiotics, suggesting a synergistic effect .

Cancer Cell Line Testing

Another study focused on the anticancer properties of pyrazole-based compounds, where several derivatives were tested against breast cancer cell lines. Results indicated that specific modifications to the pyrazole structure led to increased cytotoxicity, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is its potential as an anticancer agent. Studies have shown that compounds containing fluorinated pyrazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, the incorporation of the 4-fluorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular proliferation pathways .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole, including this compound, were effective against breast cancer cells, showing an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range. The mechanism was attributed to the inhibition of key enzymes involved in DNA synthesis and repair .

Agrochemicals

2.1 Herbicidal Properties

Research indicates that this compound exhibits herbicidal activity, making it a candidate for developing new agrochemicals. The compound's structure allows it to interact with plant growth regulators, potentially disrupting normal growth processes.

Case Study:
In field trials, formulations containing this compound demonstrated effective weed control in cereal crops, with a reduction in weed biomass by over 70% compared to untreated controls. Such findings suggest its utility in sustainable agriculture practices .

Materials Science

3.1 Polymer Synthesis

The compound can also be utilized in synthesizing polymers with specific properties. Its acrylic acid moiety allows for copolymerization with other monomers, leading to materials with enhanced mechanical and thermal properties.

Data Table: Polymer Characteristics

Polymer TypeMonomer CompositionProperties
CopolymerThis compound + StyreneHigh thermal stability and flexibility
CompositeThis compound + Glass fibersImproved tensile strength and durability

Corrosion Inhibition

4.1 Metal Protection

Recent studies have identified this compound as an effective corrosion inhibitor for mild steel in acidic environments. Its adsorption on metal surfaces forms a protective layer that reduces corrosion rates.

Case Study:
Electrochemical tests revealed that this compound acts as a mixed-type inhibitor, following Langmuir adsorption isotherm principles. The inhibition efficiency reached up to 95% at optimal concentrations, demonstrating its potential for industrial applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A. Halogen Substituents

  • 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (CAS: 108446-73-7):
    • Replacing fluorine with bromine increases molecular weight (369.2 g/mol vs. 308.3 g/mol for the fluoro analogue) and polarizability.
    • Bromine’s larger atomic radius may sterically hinder interactions with biological targets, reducing potency compared to the fluoro derivative .
  • 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS: 53808-88-1): The acetic acid moiety (vs. Chlorine’s moderate electronegativity may also lower metabolic resistance compared to fluorine .

B. Heterocyclic Modifications

  • (E)-3-[3-(Pyridin-4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamides :
    • Replacing the 4-fluorophenyl group with a pyridine ring introduces hydrogen-bonding capability. This modification enhances antiplatelet activity against arachidonic acid-induced aggregation, suggesting a role for nitrogen-based interactions in target engagement .
  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline :
    • The methoxy group increases hydrophobicity and electron-donating effects, which may alter pharmacokinetic profiles but reduce COX-2 selectivity compared to the fluorinated acrylic acid derivative .

Key Findings :

  • The fluoro-substituted acrylic acid exhibits superior COX-2 selectivity compared to bromo or chloro analogues, likely due to fluorine’s optimal electronegativity and minimal steric effects .
  • Acrylamide derivatives (e.g., pyridinyl analogues) show enhanced antiplatelet activity but reduced metabolic stability compared to acrylic acids, highlighting the trade-off between activity and drug-likeness .
  • Chlorine and bromine substituents improve antimicrobial and anticancer activities, respectively, but may increase toxicity risks due to higher molecular weight and lipophilicity .
Physicochemical Properties
Property 3-[3-(4-Fluoro-phenyl)-...-acrylic acid 3-[3-(4-Bromo-phenyl)-...-acrylic acid 2-(Benzoylamino)-...acrylic acid
Molecular Weight (g/mol) 308.3 369.2 386.8
LogP 3.1 3.9 4.2
Solubility (PBS, pH 7.4) 12.5 mg/mL 5.8 mg/mL 3.4 mg/mL
Melting Point (°C) 215–217 228–230 198–200

Insights :

  • Fluorine’s electron-withdrawing effect improves solubility in polar solvents, enhancing bioavailability .
  • Bulkier substituents (e.g., bromine, benzoylamino) increase LogP, favoring membrane permeability but risking off-target interactions .

Q & A

Q. Key Considerations :

  • Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .
  • TLC monitoring is critical to track reaction progress .

Basic: How is the structure of this compound validated in academic research?

Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques :

NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly the acrylate double bond (δ ~6.5–7.5 ppm) and pyrazole protons (δ ~7.0–8.5 ppm) .

Single-Crystal X-ray Diffraction : Crystallographic refinement using programs like SHELXL (e.g., R factor < 0.05) resolves bond lengths, angles, and conformations .

Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 335.1) .

Example :
In a related bromophenyl analog, X-ray data revealed a dihedral angle of 41.8° between pyrazole and aryl rings, highlighting steric effects .

Advanced: How do researchers analyze conformational dynamics using crystallographic data?

Answer:
Conformational analysis involves:

Torsion Angle Calculations : Quantify deviations from planarity (e.g., pyrazole vs. acrylate groups).

Hydrogen Bonding Networks : Identify intramolecular interactions (e.g., C–H⋯O bonds) stabilizing the structure .

Packing Analysis : Assess crystal lattice forces (e.g., π-π stacking of aryl rings) .

Case Study :
In a brominated analog, the isoxazolidine ring adopted an envelope conformation (N deviation: 0.286 Å), while steric hindrance between substituents led to twisted phenyl rings .

Advanced: How can contradictory bioactivity results (e.g., antimicrobial vs. COX inhibition) be resolved?

Answer:
Contradictions arise from substituent electronic/steric effects and assay design :

Electronic Effects : Fluorine substituents alter electron density, impacting binding to targets (e.g., COX-2 vs. microbial enzymes) .

Assay Conditions :

  • COX Inhibition: Human whole blood assays measure prostaglandin E2 levels .
  • Antimicrobial Activity: Broth microdilution (MIC values) against S. aureus or E. coli .

Q. Resolution Strategy :

  • Compare substituent variations (e.g., 4-fluoro vs. 2,4-difluoro analogs) to isolate structure-activity relationships .
  • Use molecular docking to predict binding modes to COX-2 or microbial targets .

Advanced: What mechanistic insights guide the optimization of 1,3-dipolar cycloadditions for pyrazole derivatives?

Answer:
Reaction Mechanism :

Nitrone Formation : Generated from hydroxylamine and aldehydes.

Cycloaddition : Nitrones react with acrylates in a regioselective [3+2] process to form isoxazolidines .

Q. Optimization Parameters :

  • Solvent : Dry toluene minimizes side reactions .
  • Temperature : Reflux (60–80°C) balances reaction rate and selectivity .
  • Catalysis : Lewis acids (e.g., ZnCl2) enhance dipolarophile reactivity .

Example :
A 68% yield was achieved for a bromophenyl analog using ethyl vinyl ether as the dipolarophile .

Advanced: How do researchers address low yields in multi-step syntheses of this compound?

Answer:
Troubleshooting Strategies :

Intermediate Characterization : Use 1H^1H NMR after each step to confirm purity.

Byproduct Identification : LC-MS detects side products (e.g., over-oxidized acrylates).

Microwave Assistance : Reduces decomposition risks (e.g., 30-minute reactions vs. 6-hour reflux) .

Q. Yield-Improvement Table :

StepConventional YieldMicrowave Yield
Pyrazole Formation45%68%
Acrylate Condensation52%75%

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